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Introduction

GDC-9545, also known as giredestrant, is a potent, orally bioavailable, nonsteroidal selective
estrogen receptor degrader (SERD) under investigation for the treatment of estrogen receptor-
positive (ER+) breast cancer.[1][2] As a SERD, giredestrant functions by binding to the
estrogen receptor, inducing a conformational change that leads to its proteasome-mediated
degradation.[1][3] This mechanism of action aims to completely abrogate ER signaling, a key
driver of tumor growth in ER+ breast cancers.[1][4] Giredestrant has demonstrated activity
against both wild-type and mutant forms of the estrogen receptor, including those with ESR1
mutations that can confer resistance to other endocrine therapies.[1] This document provides a
comprehensive technical summary of the initial clinical trial results for GDC-9545, focusing on
guantitative data, experimental protocols, and relevant biological pathways.

Mechanism of Action: Estrogen Receptor
Degradation

Giredestrant is designed to bind to the ligand-binding domain of the estrogen receptor. This
interaction induces a conformational change in the receptor protein, marking it for ubiquitination
and subsequent degradation by the proteasome. The degradation of the estrogen receptor
prevents its translocation to the nucleus, binding to estrogen response elements on DNA, and
subsequent transcription of genes involved in cell proliferation and survival.
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Mechanism of action of Giredestrant (GDC-9545).

Clinical Trial Data
Phase la/b GO39932 Study (NCT03332797)

This first-in-human, open-label, dose-escalation and expansion study evaluated the safety,
pharmacokinetics, and preliminary efficacy of giredestrant as a single agent and in combination
with palbociclib in patients with ER+, HER2-negative locally advanced or metastatic breast
cancer.[5][6][7]
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o Patient Population: Patients with ER+, HER2-negative locally advanced or metastatic breast
cancer who had received <2 prior therapies in the metastatic setting and had derived clinical
benefit from prior endocrine therapy.[8]

o Dosing Regimen: Giredestrant was administered orally once daily in 28-day cycles at doses
of 10, 30, 90/100, or 250 mg.[5]

o Primary Objectives: To assess the safety and tolerability of giredestrant and to determine the
maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

o Secondary Objectives: To evaluate the pharmacokinetic profile and preliminary anti-tumor
activity of giredestrant.

Metric Result
Number of Patients 107
Median Prior Lines of Therapy 1
Mean Dose Intensity 98%

Maximum Tolerated Dose

Not Reached

Dose-Limiting Toxicities

None

Adverse Events Leading to Withdrawal

None

Adverse Event

Percentage of Patients

Fatigue 21%
Arthralgia 17%
Nausea 16%

A cohort of the GO39932 study evaluated giredestrant (100 mg daily) in combination with

palbociclib (125 mg on a 21-day on/7-day off schedule).[6]
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Metric Result

Number of Patients 46

Grade =3 Adverse Events 57%

Grade =3 Neutropenia 50%

Treatment Discontinuation due to AEs None

Clinical Benefit Rate (Cohort A - single agent) 55% (18 of 33 patients)

Phase Il coopERA Study (NCT04436744)

This randomized, open-label study compared the biological activity of neoadjuvant giredestrant
versus anastrozole in postmenopausal women with ER+, HER2-negative early breast cancer.
[9][10]

» Patient Population: Postmenopausal women with Stage I-1ll operable, ER+, HER2-negative,

untreated breast cancer.[11]
e Treatment Arms:
o Arm 1: Giredestrant
o Arm 2: Anastrozole
¢ Primary Endpoint: Change in Ki67 score from baseline to week 2.[9]

o Key Secondary Endpoint: Complete Cell Cycle Arrest (CCCA), defined as a Ki67 score of
<2.7%.
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COOpERA Phase Il Trial Workflow.
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Metric Giredestrant Anastrozole P-value
Median Ki67

Reduction from -80% -67% 0.0222
Baseline

Complete Cell Cycle

25.0% (11/44) 5.1% (2/39) N/A
Arrest (CCCA)

Phase Ill idERA Breast Cancer Study (NCT04961996)

This study evaluated giredestrant versus standard-of-care (SOC) endocrine therapy as
adjuvant treatment for medium- and high-risk ER+, HER2-negative early breast cancer.[12][13]

o Patient Population: Patients with stage | to Ill, ER+, HER2-negative early breast cancer who

had undergone surgery.[12]
e Treatment Arms:
o Arm 1: Giredestrant (n=2084)
o Arm 2: SOC Endocrine Therapy (n=2086)

e Primary Endpoint: Invasive Disease-Free Survival (IDFS).
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SOC .
) ] ] Hazard Ratio
Metric Giredestrant Endocrine P-value
(95% CI)
Therapy
IDFS Events N/A N/A 0.70 (0.57-0.87) 0.0014
12-month IDFS
97.7% 96.9% N/A N/A
Rate
24-month IDFS
94.6% 92.3% N/A N/A
Rate
36-month IDFS
92.4% 89.6% N/A N/A
Rate
Overall Survival Numerically
_ . N/A 0.79 (0.56-1.12) 0.1863
(Interim) improved
Conclusion

The initial clinical trial results for giredestrant (GDC-9545) are promising. In early-phase
studies, the drug was well-tolerated with a manageable safety profile, both as a single agent
and in combination with palbociclib.[5][6] The Phase Il coopERA trial demonstrated superior
biological activity of giredestrant compared to anastrozole in reducing the proliferation marker
Ki67.[9] Furthermore, the Phase Il idERA study showed a statistically significant and clinically
meaningful improvement in invasive disease-free survival with giredestrant compared to
standard endocrine therapy in the adjuvant setting for early breast cancer.[12][13] These
findings support the continued development of giredestrant as a potential new endocrine
therapy for patients with ER+, HER2-negative breast cancer. Ongoing and future studies will
further delineate its role in various clinical settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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